Compound Description: This compound was synthesized and evaluated for its anticancer activity against the MCF-7 breast cancer cell line. In silico studies suggest it inhibits methionyl-tRNA synthetase. While it showed moderate cytotoxicity in vitro, its docking score was not as favorable as the native ligand. []
Compound Description: This compound served as a building block for synthesizing various quinazolinone derivatives (2-11) anticipated to have pharmaceutical applications. []
2-((3,4-Dichlorophenylimino)methyl)-4-bromophenol
Compound Description: This compound underwent spectroscopic analysis, including FT-IR, FT-Raman, and DFT calculations. Dielectric studies were also performed. []
Compound Description: YM-35375 was designed as a potential neurokinin receptor antagonist, exhibiting binding affinity for both NK1 and NK2 receptors. It showed greater potency than the reference compound (+/-)-SR48968 in inhibiting [β-Ala8]-NKA(4-10)-induced bronchoconstriction. []
Compound Description: This represents a series of compounds, with YM-44778 (31) identified as having high and balanced affinity for NK1 and NK2 receptors. Structural modifications, such as the introduction of methoxy groups, were explored for their impact on receptor affinity. []
Compound Description: This compound served as a starting point for developing conformationally restricted sigma receptor ligands. Various modifications, including incorporation into piperazines, bicyclic amines, and other heterocyclic systems, were investigated for their effects on sigma receptor binding. [, , ]
Compound Description: This chiral building block was used to deduce the absolute configuration of arpromidine-type histamine H2 receptor agonists. It can be converted into (R)-(−)-3-(3,4-dichlorophenyl)-3-(2-pyridyl)propylamine, an arpromidine analogue. []
Compound Description: This series of enantiomeric compounds was synthesized and evaluated for their binding affinity to sigma receptors. The (1R,2S) enantiomers generally showed higher affinity compared to the (1S,2R) enantiomers. []
Compound Description: This compound acted as a parent structure for synthesizing aspartic acid conjugates aimed at developing peripherally-selective kappa opioid receptor agonists. These conjugates exhibited reduced central nervous system penetration compared to the parent compound. []
Compound Description: DIPPA was investigated for its pharmacological effects in drug discrimination and pain relief models. Results suggested it may function as a low-efficacy, long-acting kappa opioid receptor agonist, with potential species differences in its activity. []
Polyamines based on N-[2-(3,4-Dichlorophenyl)ethyl]-N-methyl-2-(1-pyrrolidinyl)ethylamine (3)
Compound Description: This refers to a series of polyamines designed to explore structural variations and their impact on sigma-1 and sigma-2 receptor subtype selectivity. Variations in nitrogen atom number, internitrogen spacing, and the presence of alkyl substituents were investigated. []
Compound Description: A novel synthetic route was developed for this compound. NMR spectroscopy revealed a dynamic process involving nitrogen inversion at the central amine nitrogen of its dihydrobromide salt. Conformational analysis was performed using NOE connectivities and MO calculations. []
Compound Description: This benzimidazole compound was synthesized and its structure was confirmed through X-ray crystallography. The molecule exhibits a twisted conformation with a dihedral angle between the phenyl and benzimidazole groups. []
2-[2-(3,4-Dichlorophenyl)vinyl]benzo[d]thiazole
Compound Description: This compound was synthesized by condensing 1-(3,4-dichlorophenyl)-4-methyl-1-penten-3-one and 2-aminothiophenol. X-ray crystallography confirmed its essentially planar structure and the E configuration of the C=C double bond. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.